

# An In-Depth Technical Guide to the Chemical Properties of Methoxychlor-d6

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## Compound of Interest

Compound Name: Methoxychlor-d6

Cat. No.: B596792

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This technical guide provides a comprehensive overview of the chemical and physical properties of **Methoxychlor-d6**, a deuterated analog of the organochlorine pesticide Methoxychlor. This document is intended for use by professionals in research, analytical chemistry, and drug development who utilize isotopically labeled compounds as internal standards or tracers in quantitative analysis.

## Introduction

**Methoxychlor-d6** (dimethoxy-d6) is a stable isotope-labeled form of Methoxychlor, where the six hydrogen atoms on the two methoxy groups are replaced with deuterium.[1][2] This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR, as it co-elutes with the parent compound but is distinguishable by its mass.[3] The parent compound, Methoxychlor, is a synthetic organochlorine insecticide that was developed as a replacement for DDT.[3][4] Although its use has been largely discontinued due to concerns about its persistence, bioaccumulation, and potential endocrine-disrupting properties, the analysis of Methoxychlor and its metabolites in environmental and biological samples remains an important area of study.[4]

## Chemical and Physical Properties

The fundamental chemical and physical properties of **Methoxychlor-d6** are summarized in the tables below. Data for the unlabeled Methoxychlor are provided for comparison.

## General and Chemical Properties of Methoxychlor-d6

Property	Value	Reference(s)
Chemical Name	1,1'-(2,2,2-trichloroethylidene)bis[4-(methoxy-d3)-benzene]	[1][5]
Synonyms	Methoxychlor-d6 (dimethoxy-d6), DMDT-d6	[1][3]
CAS Number	106031-79-2	[1][5]
Chemical Formula	C <sub>16</sub> D <sub>6</sub> H <sub>9</sub> Cl <sub>3</sub> O <sub>2</sub>	[1][5]
Molecular Weight	351.68 g/mol	[1][5]
Exact Mass	350.0514 g/mol	[2][5]
Isotopic Enrichment	≥99 atom % D	[6]

## Physical Properties of Methoxychlor-d6 and Unlabeled Methoxychlor

Property	Methoxychlor-d6	Unlabeled Methoxychlor	Reference(s)
Appearance	White to off-white solid	Colorless to light-yellow crystalline solid	[3][7]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	1.41 g/cm <sup>3</sup> (at 20 °C)	[2][3]
Boiling Point	436.2 ± 45.0 °C at 760 mmHg	Decomposes	[2][3]
Melting Point	Not specified	87 °C	[3]
Flash Point	149.4 ± 28.8 °C	Not specified	[2]
LogP	4.56	Not specified	[2]
Vapor Pressure	0.0 ± 1.0 mmHg at 25°C	Very low	[2][7]

## Solubility and Stability

Property	Value	Reference(s)
Solubility	Ethanol: 100 mg/mL (with sonication). The parent compound is readily soluble in aromatic, chlorinated, and ketonic solvents.	[3][7]
Stability	Stable under recommended storage conditions. It is advised to re-analyze for chemical purity after three years. The parent compound decomposes on heating, producing toxic gases such as hydrogen chloride.	[6]
Storage	Solid: 4°C, protect from light. In Solvent: -80°C for up to 6 months; -20°C for up to 1 month (protect from light).	[3]

## Spectroscopic Data (Expected)

While specific spectra for **Methoxychlor-d6** are not readily available in public databases, the expected characteristics based on the unlabeled compound's data are described below.

### Mass Spectrometry (MS)

The electron ionization mass spectrum of **Methoxychlor-d6** is expected to be similar to that of unlabeled Methoxychlor, with a key difference in the molecular ion peak and fragment ions containing the deuterated methoxy groups. The molecular ion peak for **Methoxychlor-d6** would be at  $m/z$  350 (and its isotopic variants), corresponding to its exact mass, which is 6 mass units higher than the unlabeled compound (exact mass ~344 g/mol ).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of **Methoxychlor-d6** will be significantly different from the unlabeled compound. The characteristic singlet corresponding to the methoxy protons ( $-\text{OCH}_3$ ) around 3.78 ppm in unlabeled Methoxychlor will be absent in the spectrum of **Methoxychlor-d6**. The signals for the aromatic and aliphatic protons on the main structure would remain.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show a signal for the deuterated methoxy carbon. Due to the deuterium substitution, this carbon signal will likely appear as a multiplet (due to C-D coupling) and may have a slightly different chemical shift compared to the unlabeled compound.

## Infrared (IR) Spectroscopy

The IR spectrum of **Methoxychlor-d6** will be very similar to that of Methoxychlor. The most significant difference will be the presence of C-D stretching vibrations, which occur at a lower frequency (around  $2100\text{--}2250\text{ cm}^{-1}$ ) compared to C-H stretching vibrations (around  $2850\text{--}3000\text{ cm}^{-1}$ ).

## Experimental Protocols

**Methoxychlor-d6** is primarily used as an internal standard in analytical methods for the quantification of Methoxychlor in various matrices. Below is a representative protocol for such an application using Gas Chromatography-Mass Spectrometry (GC-MS).

## Quantification of Methoxychlor in a Sample Matrix using Methoxychlor-d6 as an Internal Standard

1. Objective: To accurately quantify the concentration of Methoxychlor in a prepared sample extract using an internal standard method with GC-MS.
2. Materials:
  - Sample extract (e.g., from soil, water, or biological tissue) in an appropriate solvent (e.g., hexane or acetonitrile).
  - Methoxychlor analytical standard of known concentration.

- **Methoxychlor-d6** internal standard (IS) solution of known concentration (e.g., 1 µg/mL in hexane).
- GC-MS system with an electron ionization (EI) source and a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

### 3. Procedure:

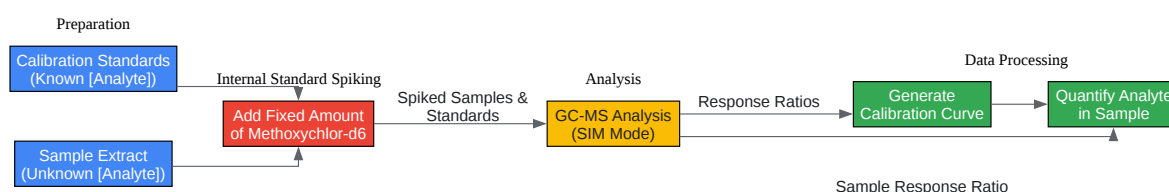
- Preparation of Calibration Standards:
  - Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of the Methoxychlor analytical standard.
  - To each calibration standard, add a constant, known amount of the **Methoxychlor-d6** internal standard solution. This ensures the same concentration of IS in every standard.
- Sample Preparation:
  - To a known volume of the sample extract, add the same constant, known amount of the **Methoxychlor-d6** internal standard solution as was added to the calibration standards.
- GC-MS Analysis:
  - Inject a small volume (e.g., 1 µL) of each calibration standard and the spiked sample into the GC-MS system.
  - The GC oven temperature program should be optimized to achieve baseline separation of Methoxychlor from other matrix components.
  - The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
    - Monitor characteristic ions for both Methoxychlor and **Methoxychlor-d6**. For example, monitor a quantifying and a qualifying ion for each analyte.
- Data Analysis:

- For each chromatogram, integrate the peak areas of the quantifying ions for both Methoxychlor and **Methoxychlor-d6**.
- Calculate the response ratio (Area of Methoxychlor / Area of **Methoxychlor-d6**) for each calibration standard.
- Construct a calibration curve by plotting the response ratio against the concentration of Methoxychlor for the calibration standards.
- Calculate the response ratio for the sample.
- Determine the concentration of Methoxychlor in the sample by interpolating its response ratio on the calibration curve.

## Visualizations

### Analytical Workflow Diagram

The following diagram illustrates the typical workflow for using **Methoxychlor-d6** as an internal standard in a quantitative analytical procedure.

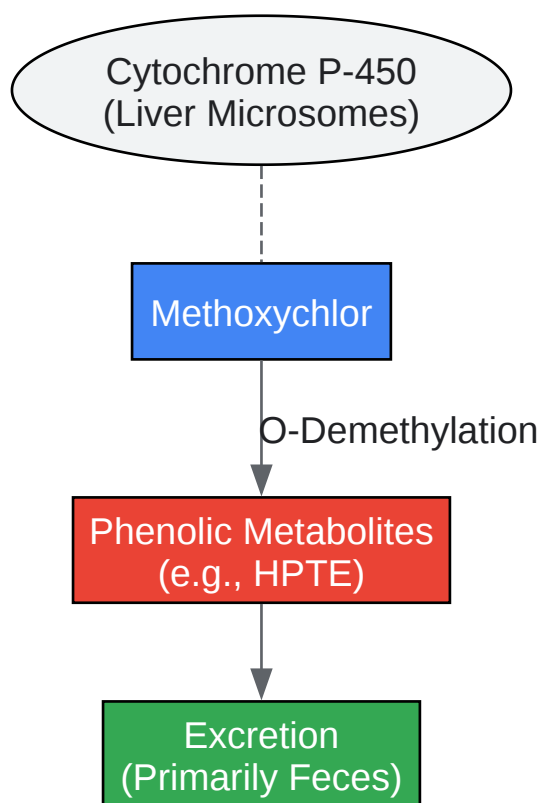


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Caption: Workflow for quantitative analysis using an internal standard.

## Metabolic Pathway of Parent Compound

The primary metabolic pathway for the parent compound, Methoxychlor, involves demethylation in the liver, a reaction mediated by cytochrome P-450 enzymes. Understanding this pathway is crucial when studying the toxicokinetics of Methoxychlor.



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Caption: Metabolic demethylation of Methoxychlor.

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## References

- 1. Methoxychlor-d6 (dimethoxy-d6) | LGC Standards [lgcstandards.com]
- 2. Methoxychlor-d6 | CAS#:106031-79-2 | Chemsrce [chemsrc.com]
- 3. Methoxychlor - Wikipedia [en.wikipedia.org]

- 4. [ospar.org](https://ospar.org) [[ospar.org](https://ospar.org)]
- 5. Methoxychlor-d6 (dimethoxy-d6) | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 6. [multimedia.3m.com](https://multimedia.3m.com) [[multimedia.3m.com](https://multimedia.3m.com)]
- 7. Methoxychlor | C16H15Cl3O2 | CID 4115 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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